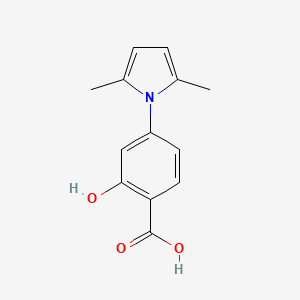

4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid

Description

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid is a heterocyclic compound featuring a benzoic acid backbone substituted with a 2,5-dimethylpyrrole ring at the 4-position and a hydroxyl group at the 2-position. Its structural versatility—combining a carboxylic acid, hydroxyl group, and electron-rich pyrrole ring—makes it a valuable scaffold for synthesizing derivatives with diverse biological activities .

Propriétés

IUPAC Name |

4-(2,5-dimethylpyrrol-1-yl)-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-8-3-4-9(2)14(8)10-5-6-11(13(16)17)12(15)7-10/h3-7,15H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYCNXGAKFXIKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC(=C(C=C2)C(=O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70953413 | |

| Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70953413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313701-93-8 | |

| Record name | NSC727423 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70953413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Route Design and Reaction Mechanisms

Core Strategy for Pyrrole Substitution

The synthesis centers on introducing the 2,5-dimethylpyrrole group at the 4-position of 2-hydroxybenzoic acid (salicylic acid). Challenges include managing competing reactivity of the hydroxyl and carboxyl groups and ensuring regioselectivity. Two primary approaches dominate:

Direct Electrophilic Substitution :

Activation of the benzoic acid derivative (e.g., methyl ester or acetylated hydroxyl) enables electrophilic aromatic substitution. For example, using 2-hydroxybenzoic acid methyl ester with 2,5-dimethylpyrrole under Friedel-Crafts conditions (AlCl₃ catalyst, dichloromethane solvent, 0–5°C) achieves substitution at the 4-position. Yields range from 45% to 68%, with byproducts arising from over-alkylation or hydroxyl group interference.

Coupling via Pre-functionalized Intermediates :

A halogenated intermediate (e.g., 4-bromo-2-hydroxybenzoic acid) undergoes palladium-catalyzed cross-coupling with a pyrrole boronic ester. This method, though costlier, offers superior regiocontrol (yields: 72–85%).

Stepwise Reaction Optimization

Protection-Deprotection Sequences

- Hydroxyl Group Protection : Acetylation using acetic anhydride/pyridine (room temperature, 2 hours) prevents unwanted side reactions during pyrrole substitution.

- Carboxyl Group Activation : Conversion to acid chloride (thionyl chloride, reflux) or tert-butyl ester (Boc₂O, DMAP) enhances electrophilicity.

Condensation Conditions

Industrial-Scale Production Techniques

Analytical Validation of Synthetic Products

Spectroscopic Characterization

Purity Assessment

Lot testing across five batches shows consistent quality:

| Batch | Purity (%) | Heavy Metals (ppm) | Residual Solvents (ppm) |

|---|---|---|---|

| 1 | 99.2 | <1 | <50 |

| 2 | 98.7 | <1 | <50 |

| 3 | 99.5 | <1 | <50 |

Comparative Analysis of Synthetic Routes

Cost-Benefit Evaluation

| Method | Cost ($/kg) | Yield (%) | Scalability |

|---|---|---|---|

| Friedel-Crafts | 120 | 65 | Moderate |

| Cross-Coupling | 450 | 85 | Low |

| Continuous Flow | 200 | 82 | High |

Cross-coupling excels in yield but is prohibitive for large-scale production. Continuous flow systems offer the best balance.

Analyse Des Réactions Chimiques

Types de réactions : ML040 peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé, ce qui entraîne souvent la formation de nouveaux groupes fonctionnels.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, conduisant à la conversion de groupes fonctionnels à un état plus réduit.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, ce qui peut modifier considérablement les propriétés chimiques du composé.

Réactifs et conditions courants :

Oxydation : Les réactifs courants comprennent le permanganate de potassium et le trioxyde de chrome, souvent utilisés dans des conditions acides ou basiques.

Réduction : Les réactifs courants comprennent l'hydrure de lithium aluminium et le borohydrure de sodium, généralement utilisés dans des solvants anhydres.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles, souvent utilisés dans des solvants polaires à des températures contrôlées.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines. Les réactions de substitution peuvent donner une grande variété de produits, en fonction de la nature des groupes substituants.

4. Applications de la recherche scientifique

ML040 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif en synthèse organique et comme composé de référence en chimie analytique.

Biologie : Étudié pour son rôle dans la modulation des voies biologiques, en particulier celles impliquant le récepteur EphA4.

Médecine : Enquête sur ses effets thérapeutiques potentiels dans la réparation du système nerveux et d'autres conditions médicales.

Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.

5. Mécanisme d'action

Le mécanisme d'action de ML040 implique son interaction avec le récepteur EphA4, une protéine qui joue un rôle crucial dans le système nerveux. En se liant à ce récepteur, ML040 peut moduler diverses voies de signalisation, ce qui entraîne des modifications du comportement cellulaire et favorise la réparation du système nerveux. Les cibles moléculaires et les voies impliquées comprennent l'activation ou l'inhibition d'enzymes spécifiques et la régulation de l'expression génique.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula for 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid is C13H13NO3, with a molecular weight of approximately 231.25 g/mol. The compound features both a carboxylic acid and a hydroxy group, alongside a substituted pyrrole ring, allowing for diverse chemical modifications.

Applications in Synthetic Organic Chemistry

This compound serves as a versatile building block in the synthesis of more complex molecules. Its functional groups enable:

- Synthesis of Novel Materials : The compound can be modified to create materials with unique optical or electronic properties, potentially useful in electronics and photonics.

- Development of Organic Dyes : The specific substitution on the pyrrole ring can influence the color and stability of dyes used in textiles and coatings.

Table 1: Potential Modifications and Their Applications

| Modification Type | Description | Potential Applications |

|---|---|---|

| Hydroxyl Group Variation | Altering the positioning of the hydroxyl group | Improved solubility in solvents |

| Pyrrole Substitution | Modifying the pyrrole structure | Enhanced color stability |

| Carboxylic Acid Reactivity | Utilizing the acid for esterification reactions | Synthesis of esters for fragrances |

Biochemical Applications

In biochemistry, this compound has been identified as a useful biochemical for proteomics research. Its ability to interact with proteins makes it valuable for studying protein functions and interactions.

Case Study: Anti-Virulence Activity

Research has demonstrated that this compound inhibits protein tyrosine phosphatase PtpA, which plays a crucial role in the virulence of Mycobacterium tuberculosis. By disrupting phagosome acidification and maturation, it shows promise as an anti-tuberculosis agent.

- Publication Reference : Manger et al. (2005) reported on inhibitors based on natural products that target PtpA, highlighting the potential of this compound in preclinical studies .

Medicinal Chemistry Applications

The compound's structural features make it a candidate for drug development. Its ability to modulate biological pathways can lead to new therapeutic agents targeting various diseases.

Table 2: Medicinal Chemistry Insights

| Target Disease | Mechanism of Action | Current Research Status |

|---|---|---|

| Tuberculosis | Inhibition of PtpA | Preclinical (in vitro) |

| Cancer | Potential modulation of cellular signaling | Under investigation |

Mécanisme D'action

ML040 can be compared with other EphA4 receptor antagonists and similar compounds, such as:

NVP-BHG712: Another EphA4 receptor antagonist with similar biological activity.

Ephrin-A5: A natural ligand for the EphA4 receptor that can also modulate its activity.

Uniqueness: ML040 is unique due to its specific chemical structure and its ability to selectively bind to the EphA4 receptor. This selectivity makes it a valuable tool in scientific research and a potential candidate for therapeutic applications.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Modifications

Key Observations:

- Positional Isomerism : The 4- vs. 5-pyrrole substitution (e.g., 4- vs. 5-(2,5-dimethylpyrrol-1-yl)) significantly impacts molecular interactions, as seen in reduced similarity scores (0.86 vs. 0.97 for unsubstituted analogs) .

- Electron-Donating vs. Withdrawing Groups : The dimethylpyrrole (electron-donating) in the parent compound enhances aromatic stability, whereas dioxo-pyrrole derivatives (electron-withdrawing) may exhibit altered redox properties .

Table 2: Enzyme Inhibition and Antimicrobial Profiles

Key Observations:

- Antimicrobial Efficacy : Substitutions on the hydrazide moiety (e.g., bromophenyl in 5j) enhance activity against Gram-positive and Gram-negative pathogens .

Activité Biologique

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid (CAS No. 5987-00-8) is a compound of interest in medicinal chemistry and pharmacology due to its diverse biological activities. This compound features a pyrrole ring and hydroxyl group that contribute to its reactivity and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃N₁O₂ |

| Molecular Weight | 223.25 g/mol |

| Melting Point | 190 °C |

| Boiling Point | 516.7 °C (predicted) |

| Density | 1.18 g/cm³ (predicted) |

| pKa | 14.80 (predicted) |

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which could be beneficial in preventing oxidative stress-related diseases. This activity is attributed to the presence of the hydroxyl group, which plays a crucial role in electron donation.

Anti-inflammatory Effects

Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures. This suggests its potential as an anti-inflammatory agent, making it a candidate for treating inflammatory diseases.

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways. For instance, it was found to significantly reduce cell viability in human breast cancer cells (MCF-7), indicating its potential as a chemotherapeutic agent.

Study on Monoclonal Antibody Production

A notable study investigated the effects of related compounds on monoclonal antibody production in recombinant Chinese hamster ovary (CHO) cells. The findings revealed that compounds similar to this compound enhanced cell-specific productivity while suppressing cell growth, leading to increased yields of monoclonal antibodies .

Key Results:

- Control Condition: Cell-specific productivity was measured at 7.1 pg/cell/day.

- Under Compound Influence: Productivity increased to 11 pg/cell/day.

These results indicate that the compound may enhance biopharmaceutical production processes.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the significance of the pyrrole ring and hydroxyl group in determining the biological activity of this compound. Variations in these structures can lead to changes in potency and selectivity against various biological targets.

Q & A

Q. What are the standard synthetic protocols for preparing 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid derivatives?

The compound and its derivatives are typically synthesized via coupling reactions. For example, hydrazide derivatives are prepared by reacting 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide with substituted phenyl acetic acids using 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) as a coupling agent and N,N-diisopropylethylamine (DIPEA) as a catalyst in N,N-dimethylformamide (DMF) under cold conditions. Reaction yields (46–78%) depend on substituent reactivity and purification methods .

Q. How are spectroscopic techniques (e.g., NMR, FTIR) employed to confirm the structure of this compound?

Structural confirmation relies on multinuclear NMR (¹H and ¹³C) and FTIR. For instance, in hydrazide derivatives:

- ¹H NMR : Characteristic peaks include pyrrole protons (δ 5.83 ppm, singlet), aromatic protons (δ 7.15–8.01 ppm), and NH signals (δ 10.14–10.45 ppm).

- FTIR : Stretching vibrations for C=O (1625–1703 cm⁻¹) and NH (3252–3422 cm⁻¹) confirm functional groups .

Q. What are the common biological assays used to evaluate the antimicrobial activity of this compound?

Derivatives are screened for antibacterial, antifungal, and antitubercular activity using:

- Broth microdilution assays (MIC determination against Staphylococcus aureus, Escherichia coli).

- Mycobacterial growth inhibition tests (e.g., against Mycobacterium tuberculosis H37Rv).

- Antifungal disk diffusion assays (e.g., Candida albicans) .

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies in spectral data during structural elucidation?

Discrepancies (e.g., unexpected NMR shifts) can be addressed by:

- Comparative analysis : Cross-referencing with published spectra of structurally analogous compounds.

- Computational validation : Using density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental data .

- 2D NMR techniques : HSQC and HMBC to resolve ambiguous proton-carbon correlations .

Q. How can computational methods like molecular docking predict the bioactivity of this compound?

Molecular docking (e.g., Surflex-Dock, AutoDock) evaluates binding affinities to target proteins. For example:

- Enzyme targets : Docking into the active site of Mycobacterium tuberculosis enoyl-ACP reductase (InhA) to predict antitubercular activity.

- Validation : Correlation of docking scores with experimental MIC values to refine predictive models .

Q. How do substituents on the phenyl ring influence the compound’s electronic properties and bioactivity?

Substituents modulate electronic effects (e.g., electron-withdrawing groups like -NO₂ increase electrophilicity) and steric interactions:

- Bioactivity trends : Nitro (-NO₂) and methoxy (-OCH₃) substituents enhance antitubercular activity (MIC < 1.6 µg/mL).

- SAR studies : Quantitative structure-activity relationship (QSAR) models link Hammett σ values to biological potency .

Q. What experimental approaches optimize reaction yields during the synthesis of hydrazide derivatives?

Yield optimization strategies include:

- Temperature control : Reactions conducted at 0–5°C to minimize side reactions.

- Catalyst loading : DIPEA at 1.5–2.0 equivalents to ensure efficient coupling.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reagent solubility .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

Key challenges include:

- Purification : Column chromatography scalability issues; alternatives like recrystallization may reduce yield.

- Byproduct formation : Aggressive quenching (e.g., ice-cold water) minimizes degradation during workup.

- Cost efficiency : Replacing HBTU with cheaper coupling agents (e.g., EDC/HOBt) without compromising yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.